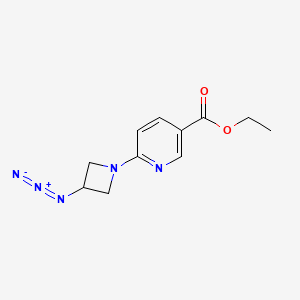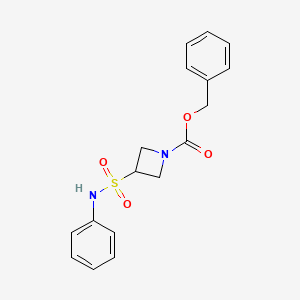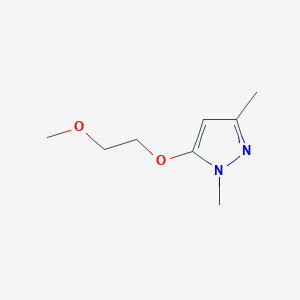
methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride (MAMOCH) is a synthetic compound that has been widely studied in recent years due to its versatility and potential applications in various scientific fields. MAMOCH is a white, crystalline solid with a molecular weight of 195.63 g/mol, and it is soluble in water and polar organic solvents. MAMOCH is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, MAMOCH has been found to have a variety of biological and physiological effects, making it a potentially useful tool for research and development in the scientific community.
Mecanismo De Acción
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. The mechanism of action of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is not fully understood, but it is believed to involve the formation of a complex between the methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride molecule and the target molecule. The complex is then thought to form a bridge between the two molecules, allowing for the transfer of electrons and/or other molecules.
Biochemical and Physiological Effects
methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has been found to have antioxidant properties, and it has been shown to reduce inflammation and oxidative stress. Furthermore, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has been found to have anti-cancer effects, and it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is an ideal compound for use in laboratory experiments due to its versatility and potential applications in various scientific fields. The advantages of using methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride include its low cost, its easy availability, and its relatively low toxicity. Additionally, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride is a highly soluble compound, making it easy to use in a variety of solutions. The main limitation of using methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride in laboratory experiments is its lack of specificity, meaning that it may interact with other molecules in a solution and affect the results of the experiment.
Direcciones Futuras
The potential applications of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride are vast, and there is still much to be explored. Future research should focus on further elucidating the mechanism of action of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride, as well as its biochemical and physiological effects. Additionally, further research should be done on the use of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride as a drug delivery system, as well as its potential applications in drug metabolism and drug toxicity. Finally, research should be done on the use of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride as an inhibitor of enzymes and other proteins, and on its potential applications in the study of cell membrane structure and function.
Métodos De Síntesis
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid with hydrochloric acid. This reaction results in the formation of methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride, with a yield of up to 98%. Other methods of synthesis include the reaction of 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid with sodium hydroxide, or the reaction of 4-amino-3-methyl-1,2-oxazole-5-carboxylic acid with sodium hypochlorite.
Aplicaciones Científicas De Investigación
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has been widely studied in recent years due to its versatility and potential applications in various scientific fields. In particular, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has been used in a variety of research studies related to drug delivery, drug metabolism, and drug toxicity. methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has also been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the mechanisms of drug action. Additionally, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride has been used in studies of the structure and function of enzymes and other proteins, and in studies of the structure and function of cell membranes.
Propiedades
IUPAC Name |
methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERCKUIHXTEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)



![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)



![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)